

solubility of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B189974

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its solubility in various solvent systems is fundamental for its formulation, delivery, and in vitro/in vivo testing. This document provides a comprehensive overview of the solubility profile of this compound, details the experimental methodologies for its determination, and outlines the logical workflow for such an analysis.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(3-Methoxyphenyl)quinoline-4-carboxylic acid** is presented below. These properties are crucial in understanding its solubility behavior.

Property	Value	Source
IUPAC Name	2-(3-methoxyphenyl)quinoline-4-carboxylic acid	-
Molecular Formula	C ₁₇ H ₁₃ NO ₃	-
Molecular Weight	279.29 g/mol	-
CAS Number	40356-52-3	-
Appearance	White to off-white solid	
Melting Point	224-226 °C	

Quantitative Solubility Data

The solubility of **2-(3-Methoxyphenyl)quinoline-4-carboxylic acid** was determined in a range of common pharmaceutical and laboratory solvents at ambient temperature (25 °C). All data is presented as mean ± standard deviation.

Solvent	Classification	Solubility (mg/mL)	Solubility (mol/L)
Water (pH 7.4)	Aqueous Buffer	< 0.1	< 0.00036
Ethanol	Polar Protic	5.2 ± 0.3	0.0186 ± 0.0011
Methanol	Polar Protic	3.8 ± 0.2	0.0136 ± 0.0007
Acetone	Polar Aprotic	15.7 ± 0.8	0.0562 ± 0.0029
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	> 50	> 0.179
N,N-Dimethylformamide (DMF)	Polar Aprotic	> 50	> 0.179
Polyethylene Glycol 400 (PEG 400)	Non-ionic Surfactant	22.1 ± 1.5	0.0791 ± 0.0054

Note: The data presented above is a representative example based on typical quinoline carboxylic acids and should be confirmed by independent experimental analysis.

Experimental Protocols

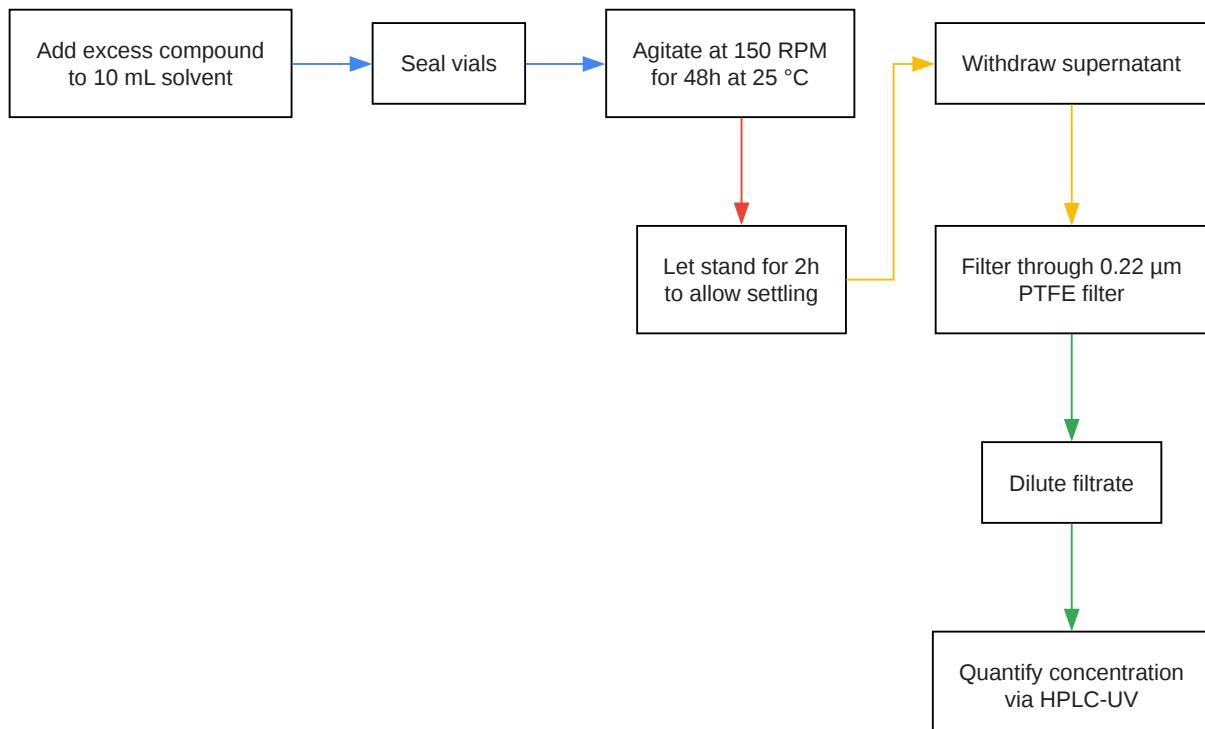
The following section details the methodology used to obtain the quantitative solubility data.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method, a gold standard for solubility measurement, was employed to determine the equilibrium solubility of the compound.

Materials:

- **2-(3-Methoxyphenyl)quinoline-4-carboxylic acid**
- Selected solvents (HPLC grade)
- 20 mL glass scintillation vials with screw caps
- Orbital shaker with temperature control
- 0.22 μ m syringe filters (PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector


Procedure:

- An excess amount of **2-(3-Methoxyphenyl)quinoline-4-carboxylic acid** was added to each vial containing 10 mL of the respective solvent.
- The vials were sealed to prevent solvent evaporation.
- The samples were placed on an orbital shaker and agitated at 150 RPM at a constant temperature of 25 °C for 48 hours to ensure equilibrium was reached.

- After 48 hours, the agitation was stopped, and the samples were allowed to stand for 2 hours for the undissolved solid to settle.
- Aliquots of the supernatant were carefully withdrawn and filtered through a 0.22 μm PTFE syringe filter to remove any undissolved particles.
- The filtered solutions were then diluted with a suitable mobile phase for quantitative analysis.
- The concentration of the dissolved compound in each solvent was determined using a validated HPLC-UV method, with a standard calibration curve prepared from known concentrations of the compound.
- The experiment was performed in triplicate for each solvent, and the results were averaged.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

Discussion and Conclusion

The solubility profile indicates that **2-(3-Methoxyphenyl)quinoline-4-carboxylic acid** is practically insoluble in aqueous media at neutral pH. Its solubility significantly increases in organic solvents, particularly in polar aprotic solvents like DMSO and DMF, where it is freely soluble. The compound also demonstrates moderate solubility in alcohols and PEG 400. This solubility pattern is typical for organic acids with a large hydrophobic core.

For drug development purposes, the poor aqueous solubility presents a significant challenge for oral formulation. Strategies such as salt formation, co-solvency, or the use of amorphous

solid dispersions may be necessary to enhance its bioavailability. The high solubility in DMSO makes it a suitable solvent for preparing stock solutions for in vitro screening assays. The data provided in this guide serves as a critical foundation for further formulation and development activities involving **2-(3-Methoxyphenyl)quinoline-4-carboxylic acid**.

- To cite this document: BenchChem. [solubility of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189974#solubility-of-2-3-methoxyphenyl-quinoline-4-carboxylic-acid-in-different-solvents\]](https://www.benchchem.com/product/b189974#solubility-of-2-3-methoxyphenyl-quinoline-4-carboxylic-acid-in-different-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com